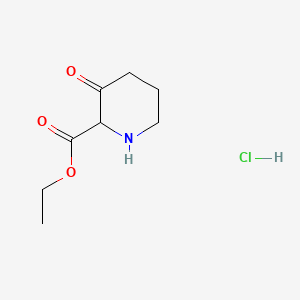

Ethyl 3-oxopiperidine-2-carboxylate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 3-oxopiperidine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C8H13NO3·HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds due to its versatile reactivity and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 3-oxopiperidine-2-carboxylate hydrochloride can be synthesized through several methods. One common approach involves the reaction of ethyl 2-oxo-3-piperidinecarboxylate with hydrochloric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction.

Another method involves the condensation of ethyl acetoacetate with piperidine, followed by hydrolysis and subsequent treatment with hydrochloric acid to yield the hydrochloride salt. This method requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These processes are designed to maximize efficiency and minimize waste. Key steps include the precise control of reaction parameters, purification through crystallization or distillation, and rigorous quality control to ensure the consistency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-oxopiperidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-oxopiperidine-2-carboxylate hydrochloride has numerous applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme mechanisms and as a precursor in the synthesis of biologically active molecules.

Medicine: It serves as an intermediate in the production of drugs targeting neurological and psychiatric disorders.

Industry: The compound is used in the manufacture of agrochemicals, dyes, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of ethyl 3-oxopiperidine-2-carboxylate hydrochloride depends on its specific application. In biological systems, it may act as an enzyme inhibitor or modulator, interacting with specific molecular targets such as receptors or enzymes. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins, thereby affecting their function.

Vergleich Mit ähnlichen Verbindungen

Ethyl 3-oxopiperidine-2-carboxylate hydrochloride can be compared with similar compounds such as:

Ethyl 2-oxo-3-piperidinecarboxylate: This compound lacks the hydrochloride group and has different solubility and reactivity properties.

3-Carbethoxy-2-piperidone: Similar in structure but with variations in reactivity and applications.

Ethyl 2-piperidone-3-carboxylate: Another closely related compound with distinct chemical and physical properties.

The uniqueness of this compound lies in its specific reactivity and the presence of the hydrochloride group, which can influence its solubility and interaction with other molecules.

Biologische Aktivität

Ethyl 3-oxopiperidine-2-carboxylate hydrochloride is a compound that has garnered attention in various fields of biological and medicinal chemistry due to its potential applications as an intermediate in drug synthesis and its biological activity. This article discusses its biological properties, mechanisms of action, and relevant case studies.

This compound is characterized by its versatile reactivity, making it a valuable building block in organic synthesis. It can undergo various chemical reactions, including:

- Oxidation : Converts to carboxylic acids or ketones.

- Reduction : Converts the ketone group to an alcohol.

- Substitution : Nucleophilic substitution can occur, replacing the ethoxy group with other nucleophiles.

Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction, among others.

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor or modulator. The compound may interact with specific molecular targets such as receptors or enzymes, affecting their function through binding to active sites or altering protein conformations.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a series of compounds derived from piperidine scaffolds demonstrated significant inhibitory effects on c-Met kinase, a target implicated in various cancers. The most potent derivatives exhibited IC50 values ranging from 8.6 nM to 81 nM against MKN45 cancer cell lines .

Table 1: Inhibitory Effects on c-Met Kinase

| Compound | IC50 (nM) | Cell Line | Remarks |

|---|---|---|---|

| Compound A | 8.6 | MKN45 | Most potent |

| Compound B | 11.2 | MKN45 | Moderate potency |

| Compound C | 64.0 | MKN45 | Lower potency |

Mechanisms of Anticancer Activity

The anticancer effects are believed to stem from the compound's ability to inhibit cell proliferation and induce apoptosis in tumor cells. For example, compounds that enhance cisplatin sensitivity showed increased apoptosis rates in HCT116 colon cancer cells when combined with cisplatin . This suggests a potential for combination therapies using this compound.

Case Studies

- c-Met Inhibition : A study evaluating various derivatives of ethyl 3-oxopiperidine-2-carboxylate found that modifications at specific positions significantly enhanced c-Met inhibition, indicating structure-activity relationships that could guide future drug design .

- Combination Therapy : Research demonstrated that combining ethyl 3-oxopiperidine derivatives with cisplatin resulted in synergistic effects, increasing the inhibition rate of cancer cell proliferation while maintaining lower cytotoxicity towards normal cells .

Eigenschaften

IUPAC Name |

ethyl 3-oxopiperidine-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3.ClH/c1-2-12-8(11)7-6(10)4-3-5-9-7;/h7,9H,2-5H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYBDJYOEPAJNCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(=O)CCCN1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678090 |

Source

|

| Record name | Ethyl 3-oxopiperidine-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253789-62-6 |

Source

|

| Record name | Ethyl 3-oxopiperidine-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.